tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate
Description
tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxymethyl group at the 3-position, and a chlorine atom at the 5-position. Indazole scaffolds are widely utilized in medicinal chemistry due to their bioisosteric relationship with indoles and benzimidazoles, often serving as kinase inhibitors or intermediates in drug discovery . This compound’s hydroxymethyl group enhances solubility and provides a handle for further functionalization, while the chlorine atom may influence electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-(hydroxymethyl)indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(7-17)15-16/h4-6,17H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDXZYQAJBJLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 5-chloroindazole.
Hydroxymethylation: The 3-position of the indazole ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide.
Esterification: The hydroxymethylated product is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The chloro substituent can undergo reduction to form a hydrogen-substituted indazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 5-chloro-3-(carboxymethyl)-1H-indazole-1-carboxylate.
Reduction: 5-hydro-3-(hydroxymethyl)-1H-indazole-1-carboxylate.
Substitution: 5-substituted-3-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Recent studies have demonstrated that derivatives of indazole compounds exhibit notable antimicrobial properties. For instance, the synthesis of various indazole derivatives has been evaluated for their antibacterial activity using standard agar diffusion methods. The results indicated significant zones of inhibition against various bacterial strains, suggesting that tert-butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate could be a potential candidate for developing new antimicrobial agents .
-
Anticancer Potential
- Indazole derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds.
-
Enzyme Inhibition
- Compounds within the indazole family have shown potential as enzyme inhibitors, particularly in targeting kinases involved in cancer progression. The structural attributes of this compound may allow it to interact with specific enzyme active sites, thus inhibiting their function and providing a therapeutic avenue for cancer treatment .
Synthetic Applications
The synthesis of this compound involves several methodologies that highlight its versatility in organic synthesis:
- Reactions with Electrophiles: The compound can be synthesized through reactions involving electrophilic aromatic substitution, where the indazole ring undergoes chlorination and subsequent functionalization to introduce hydroxymethyl groups .
- Multistep Synthesis: Various synthetic pathways have been developed to create complex indazole derivatives from simpler precursors. These pathways often involve multiple steps including condensation reactions and functional group transformations .
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal and Chemical Sciences, researchers synthesized a series of indazole derivatives including this compound. The antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Screening
An investigation into the anticancer properties of indazole derivatives highlighted the potential of this compound as a selective inhibitor of cancer cell growth. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its utility in cancer therapy .
Mechanism of Action
The exact mechanism of action of tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxymethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar tert-butyl indazole derivatives, highlighting key differences in substituents, molecular weight, and applications:
Key Observations:
- Substituent Effects : The 5-chloro and 3-hydroxymethyl groups in the target compound contrast with boronate (electron-deficient, cross-coupling utility ), iodo (heavy atom for crystallography or labeling ), and methoxy (electron-donating) groups in analogs.
- Molecular Weight : The target compound has a lower molecular weight (282.73) compared to bulkier analogs like the silyl-protected derivative (474.40), impacting solubility and pharmacokinetics.
- Functionalization Potential: The hydroxymethyl group enables esterification or oxidation, whereas halogenated analogs (e.g., iodo) facilitate cross-coupling or isotopic labeling.
Research Findings and Limitations
- Crystallography : Tools like SHELXL and WinGX () are critical for resolving structures of halogenated analogs but are less relevant for the target compound due to the absence of heavy atoms.
- Biological Data: Limited evidence on the target compound’s activity; however, chloro-substituted indazoles are known for kinase inhibition (e.g., PARP inhibitors) .
- Synthetic Challenges : The hydroxymethyl group may require protection (e.g., silylation) during reactions, as seen in .
Biological Activity
tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 272.71 g/mol
- CAS Number : Not explicitly listed, but related compounds include tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-11-4) which may share similar properties .
Research into the biological activity of this compound primarily focuses on its interaction with various biological targets, particularly in the context of antiviral and anticancer activities. The compound's structure suggests it may act as an inhibitor for specific enzymes or receptors involved in disease processes.
Antiviral Activity
Recent studies have highlighted the potential of indazole derivatives in inhibiting viral enzymes, particularly those associated with SARS-CoV-2. In a study examining small-molecule drug development targeting SARS-CoV-2 Mpro, compounds with structural similarities to this compound exhibited significant inhibitory effects on viral replication pathways .
Biological Assays and Findings
Various biological assays have been conducted to assess the efficacy of this compound:
Case Study 1: Antiviral Efficacy
A study published in 2023 explored the antiviral properties of indazole derivatives, including this compound. The results indicated that compounds with similar structural features demonstrated significant inhibition of Mpro activity, suggesting a potential therapeutic application against COVID-19 .
Case Study 2: Cancer Research
In another investigation focusing on the anticancer properties of indazole derivatives, researchers found that compounds with modifications at the indazole ring showed enhanced cytotoxicity against various cancer cell lines. Although specific data for this compound was not detailed, the trend suggests a promising avenue for further exploration in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
